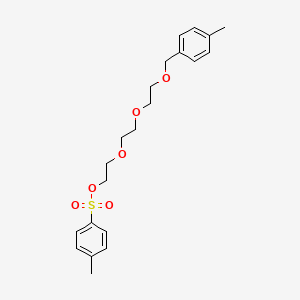
Triethylene glycol 4-methylbenzyl ether tosylate
Overview
Description
Triethylene glycol 4-methylbenzyl ether tosylate is a chemical compound with the molecular formula C21H28O6S and a molecular weight of 408.51 . It is also known by other names such as TosO-(CH2CH2O)3-(p-Me-Bn), 2-(2-(2-((4-Methylbenzyl)oxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and Ethanol, 2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]-, 1-(4-methylbenzenesulfonate) .
Scientific Research Applications
Chemical Synthesis and Derivatives :
- It has been used in oxymercuration reactions for polyether ester synthesis, which are further converted into ω-hydroxy and ω-amino acids derivatives. This process is important in the preparation of ester and amide crown ethers (Houghton & Southby, 1989).
Polymerization and Material Science :
- Triethylene glycol 4-methylbenzyl ether tosylate contributes to the polymerization process, yielding ionic polyacetylene with specific substituents. This polymerization is significant for its solubility in various solvents, including water (Kim et al., 2018).
- It is utilized in the synthesis of ruthenium(II) polypyridyl complexes containing open-chain crown ether. These complexes show specific electrochemical properties and are used in the study of metal-to-ligand charge transfer (Cheng, Tang & Chen, 2008).
Synthesis of Oligoethylene Glycols :
- Used in the economical synthesis of octa-, nona-, and undecaethylene glycols, this compound is essential in the development of chain-extended glycols through a coupling methodology (Zada, Avny & Zilkha, 2001).
Biomedical and Toxicological Studies :
- In toxicological studies, derivatives like the methyl, ethyl, and butyl ethers of triethylene glycol have been evaluated for their capacity to be absorbed through the skin and their potential systemic toxicities (Leber et al., 1990).
- Polyglycocarbonates derived from CO2 and Glucoside, using triethylene glycol monomethyl ether groups, have been studied for their hydrophobic, hydrophilic, and amphiphilic properties. This research is significant in the field of green chemistry and sustainable material development (Pati et al., 2017).
Environmental Analysis :
- Triethylene glycol derivatives like triethylene glycol dimethyl ether have been analyzed for their trace-level presence in environmental samples, using specific adsorbents and gas chromatography/mass spectrometry methods (Stepien & Püttmann, 2013).
Cytotoxicity Studies :
- The cytotoxicity of polyethylene glycol derivatives, including triethylene glycol, has been evaluated using various cell lines. This research provides insights into the potential hazards of these compounds in biomedical applications (Liu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-18-3-7-20(8-4-18)17-26-14-13-24-11-12-25-15-16-27-28(22,23)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKHCQUUJQKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
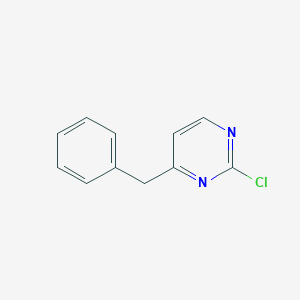
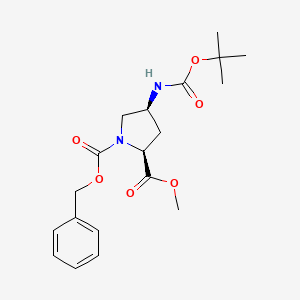
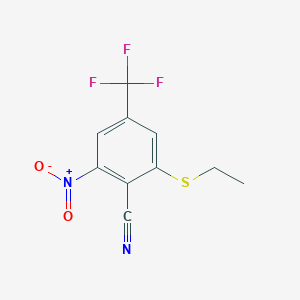


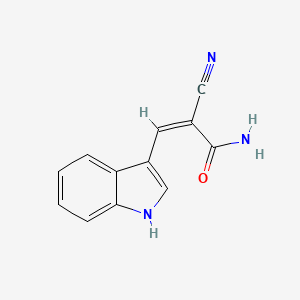
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

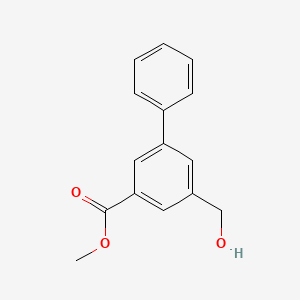
![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
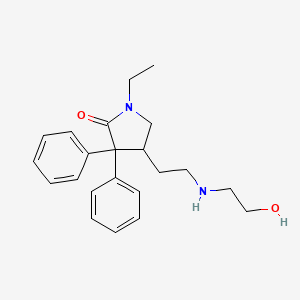
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
